molecular formula C23H18N2O2S3 B11598714 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11598714
M. Wt: 450.6 g/mol
InChI Key: ZTUFSYJHQSSRQC-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a benzothiazole and phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 10H-phenothiazine-10-yl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and phenothiazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium ethoxide in ethanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide
  • (3R)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenyl-2,5-pyrrolidinedione

Uniqueness

Compared to similar compounds, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is unique due to its combination of benzothiazole and phenothiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18N2O2S3

Molecular Weight

450.6 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C23H18N2O2S3/c1-2-27-15-11-12-16-21(13-15)30-23(24-16)28-14-22(26)25-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)25/h3-13H,2,14H2,1H3

InChI Key

ZTUFSYJHQSSRQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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